Dibenzyl chlorophosphonate

Description

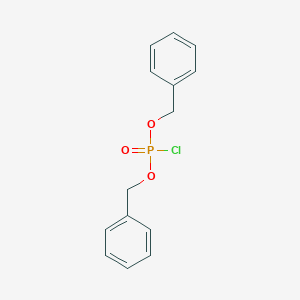

Structure

3D Structure

Properties

IUPAC Name |

[chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADJFRGSGWGMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-37-4 | |

| Record name | Dibenzyl chlorophosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL CHLOROPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWP897QDQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibenzyl Chlorophosphonate: A Technical Guide for Researchers

CAS Number: 538-37-4

This technical guide provides an in-depth overview of dibenzyl chlorophosphonate, a key reagent in synthetic organic chemistry, particularly for the phosphorylation of nucleosides, amino acids, and other molecules of interest in drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, synthesis, and applications.

Core Properties

This compound is a thick, colorless oil that is known to decompose upon standing or distillation.[1][3] It is soluble in various inert solvents such as benzene and chloroform.[2][4] Due to its reactivity and potential for decomposition, it is often recommended to be stored at low temperatures, such as in a freezer at -20°C, under an inert atmosphere.[2][4] Distillation of this compound is cautioned against as it may lead to violent decomposition.[4]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 538-37-4 | [1][2][3][5] |

| Molecular Formula | C₁₄H₁₄ClO₃P | [1][2][3][5] |

| Molecular Weight | 296.69 g/mol | [1][2][3][5] |

| Boiling Point | 428.2 °C at 760 mmHg (Predicted) | [2][4] |

| Density | 1.283 g/cm³ | [2] |

| Solubility | Soluble in Benzene, Sparingly soluble in Chloroform | [4] |

Synthesis and Experimental Protocols

This compound is typically synthesized from dibenzyl phosphite. The following section details a common experimental protocol for its preparation.

Synthesis of this compound from Dibenzyl Phosphite

This protocol is adapted from a literature procedure.[3]

Materials:

-

Dibenzyl phosphite

-

Sulfuryl chloride

-

Toluene

-

8% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 ml) in toluene (75 ml).

-

To this stirred solution, add a solution of sulfuryl chloride (3.48 g) in toluene (25 ml).

-

Continue stirring the mixture under nitrogen for 75 minutes.

-

After the reaction is complete, wash the mixture with an 8% sodium bicarbonate solution (75 ml).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent to yield this compound as a colorless oil (7.75 g).

Applications in Phosphorylation

This compound is widely used as a phosphorylating agent for a variety of substrates, including nucleosides and amino acids.[1][2] The benzyl protecting groups can be readily removed by hydrogenolysis to yield the free phosphate.

General Workflow for Phosphorylation

The general workflow for the phosphorylation of a hydroxyl-containing compound (R-OH) using this compound is depicted below. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Caption: General workflow for phosphorylation using this compound.

Synthetic Pathway Example: Synthesis of a Ribosyl Dibenzyl Pyrophosphate Intermediate

This compound is a crucial reagent in the synthesis of complex biomolecules. The following diagram illustrates a synthetic pathway where it is used to create a ribosyl dibenzyl pyrophosphate, an intermediate in the synthesis of other sugar-nucleotide targets.[2]

Caption: Synthesis of a ribosyl dibenzyl pyrophosphate intermediate.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard and Precautionary Statements

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It is also suspected of causing genetic defects and may cause cancer.[5]

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces.[5] If swallowed, immediately call a poison center or doctor.[5] Do not induce vomiting.[5] If in eyes, rinse cautiously with water for several minutes.[5]

References

The Strategic Application of Dibenzyl Chlorophosphonate in Modern Synthetic Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of synthetic organic chemistry, the precise introduction of phosphate moieties is paramount for the development of novel therapeutics and biological probes. Dibenzyl chlorophosphonate [(BnO)₂P(O)Cl] has long been established as a cornerstone reagent for this purpose. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers, scientists, and drug development professionals in leveraging this versatile phosphorylating agent.

Core Utility: A Gateway to Phosphate Esters

This compound serves as a powerful electrophilic phosphorus source for the phosphorylation of a variety of nucleophiles, including alcohols, phenols, amines, and amino acids. A key advantage of this reagent lies in the utility of the benzyl protecting groups. These groups are readily cleaved under mild, neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), preserving the integrity of sensitive functional groups within the target molecule.[1] This attribute is particularly crucial in the synthesis of complex, biologically active compounds.

The general mechanism involves the nucleophilic attack of a hydroxyl or amino group on the phosphorus center of this compound, leading to the displacement of the chloride ion and the formation of a stable dibenzyl phosphate ester or phosphoramidate, respectively.

Quantitative Analysis of Phosphorylation Reactions

The efficiency of phosphorylation with this compound is substrate-dependent. The following tables summarize typical reaction conditions and yields for various substrate classes.

Table 1: Phosphorylation of Alcohols

| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Primary Alcohol (e.g., Ethanol) | Pyridine | CCl₄ | Room Temp. | Not specified | Good |

| Secondary Alcohol | Pyridine | CCl₄ | Room Temp. | Not specified | Moderate to Good |

| Protected Carbohydrate | Pyridine | CH₂Cl₂ | 0 to Room Temp. | 12-24 | 70-90 |

Table 2: Phosphorylation of Phenols

| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| β-Naphthol | NaH | Not specified | Not specified | Not specified | 80[2] |

| Phenol | Pyridine | CH₂Cl₂ | Room Temp. | 12 | 85-95 |

| p-Nitrophenol | Pyridine | CH₂Cl₂ | Room Temp. | 12 | >95 |

*Data for diethyl chlorophosphonate on magnesia is used as a proxy to indicate trends in reactivity.[3] Generally, phenols with electron-withdrawing groups exhibit higher reactivity.

Table 3: Phosphorylation of Amines and Amino Acids

| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline Derivative (in Kabachnik-Fields) | T3P® | Not specified | 25 | 1 | 93[3] |

| Protected Serine Tripeptide | Not specified | Not specified | Not specified | Not specified | Good[1] |

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for the Phosphorylation of an Alcohol

-

To a solution of the alcohol (1.0 eq) in anhydrous pyridine or an inert solvent such as CCl₄ or CH₂Cl₂ at 0 °C is added this compound (1.1-1.5 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired dibenzyl phosphate ester.

Protocol 2: Synthesis of this compound

-

A solution of sulphuryl chloride (1.0 eq) in toluene is added to a stirred solution of dibenzyl phosphite (1.0 eq) in toluene under a nitrogen atmosphere.[4]

-

The mixture is stirred for approximately 75 minutes.[4]

-

The reaction mixture is then washed with an 8% sodium bicarbonate solution.[4]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield dibenzyl chlorophosphate as a colorless oil.[4] Due to its instability, it is often used immediately in the next step without further purification.

Protocol 3: Deprotection of Dibenzyl Phosphate Esters via Hydrogenolysis

-

The dibenzyl phosphate ester is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure using a balloon or at higher pressures in a Parr hydrogenator) at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the deprotected phosphate.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of synthetic strategies employing this compound.

Applications in Drug Development and Prodrug Synthesis

A significant application of this compound is in the synthesis of phosphate prodrugs. Many potent drugs exhibit poor aqueous solubility or membrane permeability, limiting their bioavailability. The introduction of a phosphate group can enhance solubility and allow for targeted delivery, as endogenous phosphatases can cleave the phosphate ester in vivo to release the active drug. This compound is an ideal reagent for this strategy due to the mild deprotection conditions required for the benzyl groups, which are compatible with a wide range of sensitive drug molecules. For instance, it has been instrumental in the synthesis of phosphorylated nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.

Conclusion

This compound remains a highly relevant and effective reagent for the phosphorylation of diverse substrates in organic synthesis. Its primary advantages, namely the ease of introduction of the dibenzyl phosphate group and the mild conditions required for its subsequent deprotection, make it an invaluable tool, particularly in the fields of medicinal chemistry and drug development. The data and protocols presented herein provide a comprehensive resource for researchers seeking to employ this reagent in their synthetic endeavors.

References

An In-depth Technical Guide on Dibenzyl Chlorophosphonate: Structure and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of dibenzyl chlorophosphonate, a member of the organophosphate class of compounds. It covers its chemical structure, its mechanism of action as an enzyme inhibitor, relevant quantitative data, and detailed experimental protocols for its synthesis and characterization.

Structure and Chemical Properties

This compound, also known by synonyms such as dibenzylphosphoryl chloride and benzyl phosphorochloridate, is an organophosphorus compound with the chemical formula C₁₄H₁₄ClO₃P.[1][2][3][4] Its molecular weight is 296.69 g/mol .[1][2][3] The structure features a central phosphorus atom bonded to an oxygen atom via a double bond, a chlorine atom, and two benzyloxy (-OCH₂C₆H₅) ester groups.[1][4]

Chemical Identifiers:

-

IUPAC Name: [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene[4]

Physically, it is described as a thick, colorless to yellow oil that can decompose upon standing or distillation.[1][2] It is soluble in organic solvents like benzene and sparingly soluble in chloroform.[5] this compound serves as a key reagent for the phosphorylation of nucleosides and amino acids in organic synthesis.[1][4]

Mechanism of Action: Irreversible Enzyme Inhibition

This compound belongs to a class of compounds known as irreversible inhibitors of serine proteases and serine hydrolases.[6][7] Its mechanism of action is characterized by the covalent modification of the enzyme's active site.

The catalytic activity of serine proteases, such as trypsin, chymotrypsin, and acetylcholinesterase, relies on a catalytic triad that includes a highly reactive serine residue. The hydroxyl group of this serine acts as a nucleophile. This compound is a potent electrophile at the phosphorus atom. The reaction proceeds via a nucleophilic attack from the active site serine's hydroxyl group on the phosphorus center of the inhibitor. This attack leads to the displacement of the chloride ion, which is an effective leaving group, and the formation of a stable, covalent phosphonyl-enzyme adduct.[7]

This process, known as phosphonylation, effectively renders the enzyme catalytically inactive. Because of the stability of the covalent bond formed, this inhibition is considered irreversible.[7]

Quantitative Data on Enzyme Inhibition

While specific IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound are not widely reported in readily available literature, data from closely related organophosphate compounds illustrate their high potency against key serine hydrolases and proteases. The table below presents representative data for Diisopropylfluorophosphate (DFP), a well-studied organophosphate inhibitor, to provide context for the inhibitory potential of this class of compounds.

| Enzyme | Inhibitor | IC₅₀ Value | Kᵢ Value |

| Acetylcholinesterase | Diisopropylfluorophosphate (DFP) | ~0.04 µM | - |

| Chymotrypsin | Diisopropylfluorophosphate (DFP) | - | ~2 µM |

| Thrombin | Diisopropylfluorophosphate (DFP) | ~100 µM | - |

| Disclaimer: Data presented are for the related compound Diisopropylfluorophosphate (DFP) and are intended for illustrative purposes to show the typical potency of organophosphate inhibitors. Values can vary significantly based on experimental conditions. |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the chlorination of dibenzyl phosphite.[6]

Materials:

-

Dibenzyl phosphite

-

Sulfuryl chloride (SO₂Cl₂)

-

Toluene (anhydrous)

-

8% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Protocol:

-

Under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 ml) in anhydrous toluene (75 ml) in a suitable reaction vessel.

-

While stirring, add a solution of sulfuryl chloride (3.48 g) in toluene (25 ml).

-

Continue stirring the mixture under nitrogen for approximately 75 minutes.

-

Transfer the reaction mixture to a separatory funnel and wash with 8% sodium bicarbonate solution (75 ml).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a colorless oil.[6] Due to its instability, it is often prepared fresh before use.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [drugfuture.com]

- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]

- 6. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to Dibenzyl Chlorophosphonate (DBPCl) and its Synonyms for Drug Development Professionals

For researchers, scientists, and professionals in drug development, a comprehensive understanding of phosphorylating agents is crucial for the synthesis of novel therapeutics and biological probes. Dibenzyl chlorophosphonate (DBPCl), a widely utilized reagent, serves as a cornerstone in the introduction of phosphate moieties into organic molecules. This technical guide provides a detailed overview of DBPCl, its synonyms, chemical properties, and key experimental protocols for its synthesis and application in the phosphorylation of various substrates, including nucleosides and amino acids.

Core Concepts and Synonyms

This compound, often abbreviated as DBPCl, is a key reagent in organic synthesis for the introduction of a dibenzyl phosphate group. This group can subsequently be deprotected under mild conditions to yield the free phosphate. A clear understanding of its various synonyms is essential when navigating chemical literature and supplier catalogs.

Below is a comprehensive table summarizing the common synonyms and key chemical properties of this compound.

| Property | Value |

| Primary Name | This compound |

| Abbreviation | DBPCl |

| CAS Number | 538-37-4[1] |

| Molecular Formula | C₁₄H₁₄ClO₃P[1] |

| Molecular Weight | 296.69 g/mol [1] |

| IUPAC Name | dibenzyl phosphorochloridate |

| Synonyms | Benzyl phosphorochloridate, Chlorophosphoric acid dibenzyl ester, Dibenzyl chlorophosphate, Dibenzyl phosphorochloridate, Dibenzylphosphoryl chloride, Phosphorochloridic acid, bis(phenylmethyl) ester[1] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research and development. The following sections provide step-by-step methodologies for the synthesis of DBPCl and its application in phosphorylation reactions.

Synthesis of this compound (DBPCl)

This protocol details the synthesis of DBPCl from dibenzyl phosphite and sulfuryl chloride.

Materials:

-

Dibenzyl phosphite

-

Sulfuryl chloride

-

Toluene (anhydrous)

-

8% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Nitrogen atmosphere

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 ml) in anhydrous toluene (75 ml).

-

Separately, prepare a solution of sulfuryl chloride (3.48 g) in anhydrous toluene (25 ml).

-

Add the sulfuryl chloride solution to the stirred solution of dibenzyl phosphite.

-

Stir the reaction mixture for 75 minutes under nitrogen.

-

Wash the mixture with an 8% sodium bicarbonate solution (75 ml).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

-

The resulting colorless oil is dibenzyl chlorophosphate (7.75 g).

General Phosphorylation of a Hydroxyl Group

This protocol provides a general method for the phosphorylation of a hydroxyl-containing substrate using freshly prepared DBPCl.

Materials:

-

5-hydroxy-1,4-naphthalenedione

-

Acetonitrile (anhydrous)

-

Potassium carbonate

-

Freshly prepared Dibenzyl chlorophosphate (from the protocol above)

-

Silica gel (70-230 mesh)

-

Dichloromethane

-

Acetone

Procedure:

-

To a stirred solution of 5-hydroxy-1,4-naphthalenedione (2.18 g) in anhydrous acetonitrile (300 ml), add potassium carbonate (1.81 g) at room temperature.

-

Add a solution of freshly prepared dibenzyl chlorophosphate (7.75 g) in anhydrous acetonitrile (50 ml) to the mixture and stir for 20 hours.

-

Add an additional portion of potassium carbonate (907 mg) and continue stirring for another 24 hours.

-

Evaporate the solvent to dryness and dry the resulting oil under vacuum.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and acetone (96:4).

-

Combine the fractions containing the product and evaporate the solvent.

-

Dry the resulting solid in vacuo to obtain the phosphorylated product.

Phosphorylation of a Protected Nucleoside

The phosphorylation of nucleosides is a critical step in the synthesis of antiviral and anticancer drugs. The benzyl protecting groups of DBPCl are advantageous as they can be removed by hydrogenolysis, a method compatible with most nucleoside protecting groups. While a specific detailed protocol using DBPCl was not found in the immediate search, the general principle involves the reaction of a protected nucleoside, where the 5'-hydroxyl group is free and other reactive groups (like the 2' and 3' hydroxyls and the exocyclic amines) are protected, with DBPCl in the presence of a base.

It has been noted that when DBPCl reacts with a suitably protected adenosine having a free 5'-OH group, dibenzyl adenosine 5'-monophosphate is formed[2]. The reaction would typically be carried out in an anhydrous solvent like pyridine or a mixture of DMF and pyridine at a controlled temperature.

Phosphorylation of an Amino Acid

The synthesis of phosphopeptides is essential for studying signal transduction pathways. One approach is the direct phosphorylation of a protected amino acid. An evaluation of different chemical approaches for the phosphorylation of peptides with the sequence GGXA (where X = Ser, Thr, Tyr) found that phosphorylation with dibenzylphosphochloridate yields the desired phosphopeptides[3]. However, the study also noted the formation of by-products, necessitating purification by ion-exchange chromatography[3]. A detailed, step-by-step protocol for the direct phosphorylation of a simple amino acid using DBPCl was not explicitly detailed in the provided search results. The more common modern approach involves using pre-phosphorylated and protected amino acid building blocks in solid-phase peptide synthesis.

Experimental Workflows and Logical Relationships

Visualizing experimental workflows can significantly aid in understanding and planning synthetic routes. The following diagrams, generated using Graphviz, illustrate the synthesis of DBPCl and a general phosphorylation reaction.

Caption: Workflow for the synthesis of this compound (DBPCl).

Caption: General workflow for phosphorylation using DBPCl.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Nucleoside Di- and Triphosphates as a New Generation of Anti-HIV Pronucleotides. Chemical and Biological Aspects [mdpi.com]

- 3. Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibenzyl phosphorochloridate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Dibenzyl Phosphorochloridate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dibenzyl phosphorochloridate (CAS RN: 538-37-4), a reagent commonly used in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.

Chemical Identification and Physical Properties

Dibenzyl phosphorochloridate, also known as dibenzylphosphoryl chloride, is a phosphorylating agent.[1] Key identification and physical data are summarized below.

| Identifier | Value |

| Chemical Name | Dibenzyl phosphorochloridate |

| Synonyms | Dibenzylphosphoryl chloride, Chlorophosphoric acid dibenzyl ester |

| CAS Number | 538-37-4 |

| Molecular Formula | C14H14ClO3P |

| Molecular Weight | 296.69 g/mol [2][3] |

| Appearance | Thick oil; Colourless to Yellow Solution[4][5] |

| Boiling Point | 428.2 ± 34.0 °C (Predicted)[5] |

| Density | 1.283 g/mL[5] |

| Solubility | Soluble in benzene, sparingly soluble in chloroform.[3][5] Used in solutions with inert solvents like chloroform, carbon tetrachloride, benzene, and ether.[3][4] |

Hazard Identification and GHS Classification

Dibenzyl phosphorochloridate is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[6][7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[8] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[8] |

| Germ Cell Mutagenicity | H340: May cause genetic defects[8] |

| Carcinogenicity | H350: May cause cancer[8] |

| Flammable Liquid | H225: Highly flammable liquid and vapour[8] |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways[8] |

Signal Word: Danger [8]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure stability.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents. The compound is also moisture-sensitive.

-

Store in a freezer at -20°C for stability.[5] It is recommended to prepare the reagent just prior to use as distillation can lead to violent decomposition.[1][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling dibenzyl phosphorochloridate:

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |

| Body Protection | Lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area. If aerosols or vapors are generated, a respirator may be required. |

Emergency Procedures

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.[9] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: The compound is combustible and may decompose under fire conditions to produce toxic fumes of phosphorus oxides, carbon oxides, and hydrogen chloride. Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10] Do not use combustible materials like paper towels to clean up. Following the removal of the spill, ventilate the area.[11]

Experimental Protocols

Dibenzyl phosphorochloridate is a key reagent in phosphorylation reactions. Below is a representative protocol for the synthesis of a phosphorylated compound.

Synthesis of a Phosphorylated Derivative

This protocol describes a general procedure for the N-phosphorylation of a substrate using dibenzyl phosphorochloridate.

Materials:

-

Substrate containing an N-H bond

-

Dibenzyl phosphorochloridate (DBPCl)

-

Sodium hexamethyldisilazide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the substrate in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NaHMDS in THF to the reaction mixture.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve dibenzyl phosphorochloridate in anhydrous THF.

-

Slowly add the DBPCl solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Safety and Handling Workflow

Caption: Workflow for the safe handling of dibenzyl phosphorochloridate.

Experimental Workflow: N-Phosphorylation

Caption: A typical experimental workflow for N-phosphorylation using dibenzyl phosphorochloridate.

References

- 1. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]

- 4. Dibenzyl Chlorophosphonate [drugfuture.com]

- 5. 538-37-4 CAS MSDS (DIBENZYLPHOSPHORYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. (Chloro(phenylmethoxy)phosphoryl)oxymethylbenzene | C14H14ClO3P | CID 4641201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dibenzyl chlorophosphate - High purity | EN [georganics.sk]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. chemtekinc.com [chemtekinc.com]

- 11. jk-sci.com [jk-sci.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Role of Dibenzyl Chlorophosphonate in Prodrug Synthesis

Abstract

Phosphonate-containing molecules are a cornerstone of many therapeutic agents, particularly in antiviral and anticancer applications, due to their ability to act as stable mimics of phosphate groups. However, their inherent high negative charge at physiological pH severely limits their cell permeability and oral bioavailability. The prodrug approach, which temporarily masks this charged moiety, is a critical strategy to overcome this limitation. This compound serves as a key reagent in this field, enabling the synthesis of dibenzyl phosphonate prodrugs. These prodrugs neutralize the phosphonate charge with benzyl groups, which can be subsequently cleaved in vivo to release the active drug. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of this compound in prodrug development, supplemented with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction: The Challenge of Phosphonate Drug Delivery

Phosphonates are widely used as isosteric replacements for phosphates in drug design, offering crucial interactions with target enzymes while being resistant to hydrolysis by native phosphatases.[1][2] Many successful antiviral drugs, such as Cidofovir, Adefovir, and Tenofovir, are acyclic nucleoside phosphonates.[3][4]

The primary obstacle in the clinical application of phosphonate drugs is their dianionic nature at physiological pH. This high negative charge prevents passive diffusion across lipophilic cell membranes, leading to poor absorption and low bioavailability.[1][4][5] To circumvent this, a prodrug strategy is employed. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmacological agent.[1] For phosphonates, this involves masking the acidic hydroxyl groups with lipophilic, biolabile protecting groups to create a neutral, membrane-permeable molecule.[1][6][7]

This compound: A Key Phosphorylating Agent

This compound (DBPCI), also known as dibenzyl phosphorochloridate, is a powerful phosphorylating agent used to introduce a dibenzyl phosphonate moiety onto a drug candidate, typically at a hydroxyl group.[8]

Chemical Properties:

-

Molecular Formula: C₁₄H₁₄ClO₃P[8]

-

Molecular Weight: 296.69 g/mol [8]

-

Appearance: Thick oil that may decompose on standing or distillation.[8]

The core function of this compound is to attach a phosphonate group protected by two benzyl esters. These benzyl groups serve two primary purposes:

-

Neutralization of Charge: They replace the acidic protons of the phosphonic acid, rendering the molecule neutral and more lipophilic.

-

Biolabile Protection: They are designed to be cleaved in vivo, regenerating the active phosphonic acid at the target site.

While simple dialkyl esters are generally too stable for effective prodrug use, dibenzyl esters are more readily cleaved.[1] However, the rate of cleavage for unsubstituted benzyl esters can be undesirably slow.[1] This has led to research into substituted benzyl groups (e.g., p-methoxybenzyl) to modulate the rate of activation.[9]

Synthesis and Reaction Mechanisms

Synthesis of this compound

This compound is not typically stable for long-term storage and is often prepared fresh before use.[8][10] The synthesis involves the chlorination of dibenzyl phosphite.

Caption: Synthesis of this compound.

Prodrug Synthesis via Phosphorylation

This compound readily reacts with nucleophilic groups, most commonly the hydroxyl group of a parent drug (e.g., a nucleoside analog), in the presence of a base to form the corresponding dibenzyl phosphonate ester.

Caption: General scheme for prodrug synthesis.

In Vivo Activation Pathway

The success of the prodrug strategy hinges on the efficient and timely release of the active drug. For dibenzyl phosphonates, this involves the cleavage of the two benzyl ester groups. This process can be mediated by enzymes such as esterases or cytochrome P450s, followed by chemical hydrolysis.

References

- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonate prodrugs: an overview and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of nucleoside phosphonate prodrugs for antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

The Benzyl Group in Phosphorylation: A Technical Guide for Synthetic Strategy and Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise introduction of phosphate groups is paramount for mimicking biological signaling events and creating novel therapeutics. The benzyl group, a long-standing workhorse in protecting group chemistry, plays a crucial role in phosphorylation reactions, particularly in the synthesis of phosphopeptides and phosphorylated small molecules. Its stability under various reaction conditions, coupled with reliable methods for its removal, makes it an invaluable tool. This in-depth technical guide provides a comprehensive overview of the use of benzyl protecting groups in phosphorylation, detailing experimental protocols, quantitative data, and the underlying chemical principles.

Core Principles of Benzyl Protection in Phosphorylation

The primary function of the benzyl group in phosphorylation is to protect the acidic protons of a phosphate mono- or diester, preventing unwanted side reactions during multi-step syntheses. In the context of solid-phase peptide synthesis (SPPS), this protection is critical to ensure efficient peptide bond formation and to avoid side reactions at the phosphate moiety. Benzyl groups are typically introduced as benzyl ethers on the phosphate group and are valued for their stability to both the basic conditions used for Fmoc deprotection and the moderate acidic conditions for Boc deprotection.

Two main strategies are employed:

-

Monobenzyl Protection: Primarily used for phosphoserine and phosphothreonine, this approach minimizes the risk of β-elimination, a common side reaction under the basic conditions of Fmoc removal. The presence of a remaining acidic proton on the phosphate is thought to electrostatically hinder the abstraction of the α-proton, thus suppressing this undesirable pathway.[1]

-

Dibenzyl Protection: Commonly used for phosphotyrosine, which is not susceptible to β-elimination.[2] However, one of the benzyl groups is often labile to the repeated acid treatments in Boc-SPPS.[3]

The choice between these strategies is dictated by the specific amino acid being phosphorylated and the overall synthetic scheme.

Synthesis of Benzyl-Protected Phosphoamino Acid Building Blocks

The successful incorporation of phosphorylated residues into peptides relies on the availability of high-quality, protected amino acid building blocks. Here are representative protocols for the synthesis of commonly used benzyl-protected phosphoamino acids.

Synthesis of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

This protocol describes the benzylation of the phenolic hydroxyl group of Boc-L-tyrosine.

Experimental Protocol:

-

Dissolution: Suspend N-Boc-L-tyrosine (20.7 mmol) in a 1:1 mixture of dioxane and DMF (150 mL).

-

Addition of Reagents: Add sodium bicarbonate (20.7 mmol) and benzyl bromide (20.7 mmol) to the suspension with continuous stirring.

-

Reaction: Heat the reaction mixture to 90°C and stir overnight.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude product in ethyl acetate (100 mL).

-

Washing: Wash the organic solution with brine (100 mL) and water (100 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the product.[4][5]

One-Pot Synthesis of Fmoc-Tyr(PO(OBzl)₂)-OH

This method provides a convenient route to the dibenzyl-protected phosphotyrosine building block.

Experimental Protocol:

-

Silylation: To a solution of Fmoc-Tyr-OH (1.5 mmol) in dry THF (3 mL) at room temperature, successively add N-methylmorpholine (NMM, 1.5 mmol) in dry THF (1 mL) and TBDMSCl (1.43 mmol) in THF (1 mL).

-

Phosphitylation: After 3 minutes, add 1H-tetrazole (7.0 mmol) in one portion, followed by the addition of dibenzyl N,N-diethylphosphoramidite (3.0 mmol) in THF (1 mL). Stir for 30 minutes at room temperature.

-

Oxidation: Cool the solution to -5°C and add 14% aqueous tBuOOH (4.0 mmol). After 30 minutes at -5°C, add 10% aqueous Na₂S₂O₅ (10 mL) at 0°C and stir rapidly at room temperature for 30 minutes.

-

Work-up and Isolation: The product can be isolated following a standard aqueous work-up and purification by column chromatography to yield a white, crisp foam.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

The "building block" approach, where pre-synthesized, benzyl-protected phosphoamino acids are incorporated during SPPS, is the most reliable method for producing phosphopeptides with a defined phosphorylation site.

Fmoc-Based SPPS of a Phosphoserine-Containing Peptide

This protocol outlines the incorporation of Fmoc-Ser(PO(OBzl)OH)-OH into a peptide sequence.

Experimental Protocol:

-

Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF, DCM, and then DMF.

-

Coupling of Fmoc-Ser(PO(OBzl)OH)-OH:

-

Pre-activate a solution of Fmoc-Ser(PO(OBzl)OH)-OH (4 equivalents) and HATU (3.95 equivalents) in DMF with DIPEA (8 equivalents) for 1-2 minutes.

-

Add the activated solution to the resin and couple for 2-4 hours. Monitor coupling completion with a Kaiser test. Double coupling may be necessary due to steric hindrance.[7]

-

Wash the resin with DMF.

-

-

Fmoc Deprotection (Post-Phosphoserine): To minimize β-elimination, use a solution of 5% DBU in DMF for 10-20 minutes for the deprotection step immediately following the phosphoserine residue. Wash thoroughly with DMF.

-

Chain Elongation: Continue with standard Fmoc-SPPS cycles for the remaining amino acids.

Boc-Based SPPS of a Phosphotyrosine-Containing Peptide

This protocol describes the use of Boc-Tyr(PO₃Bzl₂)-OH in Boc-SPPS.

Experimental Protocol:

-

Resin Swelling and Deprotection: Swell the peptide-resin (e.g., Merrifield) in DCM. Remove the Nα-Boc group with 50% TFA in DCM.

-

Neutralization: Neutralize the resin with 5% DIEA in DCM.

-

Coupling of Boc-Tyr(PO₃Bzl₂)-OH:

-

Pre-activate Boc-Tyr(PO₃Bzl₂)-OH (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Capping (Optional): Cap any unreacted amino groups with acetic anhydride.

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.

Mandatory Visualizations

Diagrams of Key Processes

Deprotection of Benzyl Groups

The final and critical step is the removal of the benzyl protecting groups from the phosphate moieties, along with other side-chain protecting groups and cleavage from the solid support.

Acidolytic Cleavage with TFA Cocktails

For most phosphopeptides synthesized via Fmoc-SPPS, a strong acid cocktail based on trifluoroacetic acid (TFA) is sufficient to cleave the benzyl ethers from the phosphate groups simultaneously with the cleavage of the peptide from the resin.

Experimental Protocol (TFA Cleavage):

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

-

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5). TIS acts as a scavenger to trap carbocations generated during cleavage.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a milder method for benzyl group removal and is particularly useful when the peptide is sensitive to strong acids or when other protecting groups that are labile to hydrogenolysis are not present.

Experimental Protocol (Catalytic Hydrogenolysis):

-

Dissolution: Dissolve the benzyl-protected peptide in a suitable solvent such as methanol or a mixture of methanol and acetic acid.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully purge the system with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Quantitative Data Summary

The efficiency of phosphopeptide synthesis using benzyl-protected building blocks can be influenced by several factors, including the choice of coupling reagents and the specific peptide sequence.

| Parameter | Monobenzyl Protection (pSer/pThr) | Dibenzyl Protection (pTyr) | Reference(s) |

| Coupling Efficiency | Generally high (>99%) with uronium-based reagents (e.g., HATU, HBTU). May require longer coupling times (2-4 hours) or double coupling. | Generally high with uronium-based reagents. | [7],[6] |

| Key Side Reactions | β-elimination during Fmoc deprotection. Minimized by using milder bases (e.g., DBU). | Partial debenzylation during repeated acid treatment in Boc-SPPS. Benzyl group migration during final TFA cleavage. | [1],[3] |

| Typical Crude Purity | 60-85% depending on sequence and length. | 60-80% depending on sequence and length. | [6] |

| Deprotection Conditions | TFA cleavage (2-3 h) or catalytic hydrogenolysis. | TFA cleavage (2-3 h), TMSBr, or catalytic hydrogenolysis. |

Phosphorylation of Alcohols with Benzyl-Protected Phosphoramidites

Beyond peptide synthesis, benzyl-protected phosphoramidites, such as dibenzyl N,N-diisopropylphosphoramidite, are valuable reagents for the phosphorylation of alcohols in small molecule and carbohydrate chemistry.

Experimental Protocol (General Phosphorylation of an Alcohol):

-

Reaction Setup: To a solution of the alcohol (1 equivalent) and 1H-tetrazole (2 equivalents) in an anhydrous solvent (e.g., THF or DCM) at room temperature, add dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents).

-

Phosphitylation: Stir the reaction mixture at room temperature until the starting alcohol is consumed (monitored by TLC).

-

Oxidation: Cool the reaction mixture to 0°C and add an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (tBuOOH), portion-wise.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate and perform a standard extractive work-up.

-

Purification: Purify the resulting dibenzyl phosphotriester by column chromatography.

-

Deprotection: The benzyl groups can be removed by catalytic hydrogenolysis as described previously to yield the phosphorylated alcohol.

Conclusion

Benzyl protecting groups are a cornerstone in the chemical synthesis of phosphorylated molecules. The monobenzyl protection strategy is particularly crucial for the successful synthesis of phosphoserine- and phosphothreonine-containing peptides by minimizing β-elimination. While dibenzyl protection is effective for phosphotyrosine, potential side reactions during acid treatment must be considered. The choice of deprotection strategy—strong acid cleavage or catalytic hydrogenolysis—depends on the overall molecular structure and the presence of other sensitive functional groups. The protocols and data presented in this guide provide a solid foundation for researchers to strategically employ benzyl protecting groups to achieve their synthetic goals in the fields of chemical biology and drug discovery.

References

- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. kohan.com.tw [kohan.com.tw]

- 7. benchchem.com [benchchem.com]

Dibenzyl Chlorophosphonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl chlorophosphonate is a reactive phosphorylating agent utilized in the synthesis of various organic molecules, including intermediates for drug development. Its utility is intrinsically linked to its reactivity, which also dictates its inherent instability. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and appropriate storage conditions for this compound. Due to a scarcity of specific quantitative stability data for this compound in publicly available literature, this guide also draws upon data from analogous compounds to infer potential degradation pathways and rates. All quantitative data are summarized in structured tables, and detailed methodologies for relevant stability-indicating analyses are provided.

Chemical Properties and Inherent Instability

This compound is a thick, colorless oil that is known to be unstable, decomposing upon standing or during attempts at distillation.[1] Its high reactivity, which makes it a useful phosphorylating agent, is also the source of its limited stability. The presence of a good leaving group (chloride) attached to the electrophilic phosphorus center makes it susceptible to nucleophilic attack.

Recommended Storage Conditions

To maintain the integrity of this compound, stringent storage conditions are necessary. The primary recommendations from various sources are summarized in Table 1.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | To minimize thermal decomposition and slow down reaction kinetics. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent reaction with atmospheric moisture and oxygen. |

| Container | Tightly sealed | To prevent ingress of moisture and other atmospheric contaminants. |

| Light | Protect from light | While specific photostability data is unavailable, protection from light is a general good practice for reactive chemicals. |

| Purity | Preferably prepared fresh for use | Due to its inherent instability, using freshly prepared reagent ensures higher purity and reactivity in subsequent reactions.[2] |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, owing to its sensitivity to moisture. Other potential degradation routes include thermal decomposition and reaction with other nucleophiles.

Hydrolysis

The proposed hydrolysis pathway is illustrated in the following diagram:

Caption: Proposed hydrolysis pathway of this compound.

Thermal Decomposition

This compound is reported to decompose upon attempted distillation.[1] While the specific decomposition products and kinetics have not been detailed in the literature, heating is expected to accelerate degradation, potentially leading to the formation of benzyl chloride and various phosphorus-containing byproducts. For a related class of compounds, organophosphorus flame retardants, thermal degradation has been shown to proceed via elimination reactions.[4]

Reactivity with Nucleophiles

As a potent phosphorylating agent, this compound readily reacts with various nucleophiles, which can be considered a form of chemical instability if unintended. It reacts with amines to form the corresponding dibenzyl aminophosphonates and with alcohols in the presence of a base (e.g., pyridine) to yield dibenzyl phosphoric esters.[5]

Quantitative Stability Data (Analogous Compounds)

Specific quantitative stability data for this compound is not available in the reviewed literature. Table 2 presents data for a structurally related compound to provide an indication of potential reactivity.

Table 2: Hydrolysis Kinetics of Dibenzyl (methoxycarbonyl)phosphonate at 36.4 °C and pH 7.4[3]

| Pathway | Rate Constant (k, min⁻¹) | Half-life (t½, min) | Products |

| Major Pathway (P-O cleavage) | 6.56 x 10⁻³ | 60 (overall) | Benzyl (methoxycarbonyl)phosphonate, Benzyl alcohol |

| Minor Pathway | 3.55 x 10⁻³ | Dibenzyl phosphite |

Disclaimer: This data is for an analogous compound and should be used for illustrative purposes only. The actual stability of this compound may vary.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC).

General Stability-Indicating HPLC Method Protocol

This protocol provides a general framework for developing a stability-indicating HPLC method for a reactive compound like this compound.

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

-

Forced Degradation Studies: Subject a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

-

HPLC Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.

-

Optimization: The gradient, flow rate, and column temperature should be optimized to achieve good separation of the parent compound from all degradation products.

-

-

Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. A detailed protocol for the purity assessment of a related compound, diisopropyl chloromalonate, can be found in the literature and adapted.[6]

Handling and Safety Precautions

Given its reactive and potentially hazardous nature, appropriate handling precautions are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a fume hood.

-

Incompatible Materials: Avoid contact with water, strong bases, strong oxidizing agents, and alcohols, unless part of a controlled reaction.[7]

-

Spill Management: In case of a spill, absorb with an inert, non-combustible material and dispose of as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a valuable but unstable reagent. Its stability is critically dependent on strict adherence to appropriate storage and handling conditions. The primary degradation pathway is hydrolysis, and exposure to moisture should be rigorously avoided. While specific quantitative stability data remains limited, the information available for analogous compounds underscores its reactive nature. For critical applications, it is strongly recommended to use freshly prepared this compound and to verify its purity before use with a suitable analytical method like HPLC. Further research into the specific degradation kinetics and products of this compound would be highly beneficial to the scientific community.

References

- 1. This compound [drugfuture.com]

- 2. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]

- 3. Prodrugs of phosphonoformate: products, kinetics and mechanisms of hydrolysis of dibenzyl (methoxycarbonyl)phosphonate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of Dibenzyl Chlorophosphonate from Dibenzyl Phosphite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibenzyl chlorophosphonate from dibenzyl phosphite, a key transformation in the preparation of various organophosphorus compounds utilized in drug development and synthetic chemistry. This document details various synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols. Furthermore, reaction mechanisms and experimental workflows are illustrated to provide a clear and concise understanding of the processes involved.

Introduction

This compound is a highly reactive intermediate widely employed in phosphorylation reactions, particularly in the synthesis of nucleotides, phosphopeptides, and other biologically relevant molecules. Its utility stems from the presence of the reactive phosphorus-chlorine bond, which readily undergoes nucleophilic substitution, and the benzyl protecting groups, which can be conveniently removed under mild hydrogenolysis conditions. The most common precursor to this compound is dibenzyl phosphite, which can be efficiently chlorinated using a variety of reagents. This guide focuses on three primary methods for this conversion: chlorination with sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂).

Comparative Analysis of Synthetic Methodologies

The choice of chlorinating agent for the conversion of dibenzyl phosphite to this compound can significantly impact the reaction's efficiency, yield, and compatibility with sensitive functional groups. This section provides a comparative summary of the quantitative data associated with the most common methods.

| Chlorinating Agent | Solvent | Reaction Time | Temperature | Yield | Byproducts | Notes |

| Sulfuryl Chloride (SO₂Cl₂) | Toluene | 75 minutes | Room Temperature | ~90% (Calculated) | SO₂, HCl | Milder than chlorine gas, but still produces acidic byproducts. |

| N-Chlorosuccinimide (NCS) | Benzene | ~5 minutes (reaction completion) | Room Temperature | Almost quantitative | Succinimide | Mild conditions, avoids the formation of copious HCl, ideal for acid-sensitive substrates. |

| Chlorine (Cl₂) | Carbon Tetrachloride (CCl₄) | Not specified | Below 0°C[1] | Not specified | HCl | Requires low temperatures due to the instability of the product. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from dibenzyl phosphite using sulfuryl chloride and N-chlorosuccinimide. A general procedure for the use of chlorine gas is also described based on available literature.

Method 1: Chlorination with Sulfuryl Chloride

This protocol is adapted from a procedure described on PrepChem.com.

Materials:

-

Dibenzyl phosphite (6.08 mL)

-

Sulfuryl chloride (3.48 g)

-

Toluene (100 mL total)

-

8% Sodium bicarbonate solution (75 mL)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve dibenzyl phosphite in 75 mL of toluene under a nitrogen atmosphere.

-

Prepare a solution of sulfuryl chloride in 25 mL of toluene.

-

Slowly add the sulfuryl chloride solution to the stirred solution of dibenzyl phosphite.

-

Stir the reaction mixture for 75 minutes under a continuous nitrogen stream.

-

After the reaction is complete, transfer the mixture to a separatory funnel and wash with 75 mL of 8% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the toluene under reduced pressure to yield this compound as a colorless oil (7.75 g).

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is based on a procedure described in the Journal of the Chemical Society.

Materials:

-

Dibenzyl phosphite (1.95 g, 1 molar equivalent)

-

N-chlorosuccinimide (0.99 g, 1 molar equivalent)

-

Dry benzene (30 mL)

-

Standard laboratory glassware with protection from moisture

Procedure:

-

Dissolve dibenzyl phosphite in 30 mL of dry benzene in a flask protected from atmospheric moisture.

-

Add N-chlorosuccinimide to the solution. The reaction progress can be monitored by the separation of succinimide crystals.

-

Allow the solution to stand for 2 hours at room temperature to ensure complete reaction.

-

The resulting solution of this compound in benzene can be used directly for subsequent reactions. The succinimide byproduct can be removed by filtration if necessary.

Method 3: Chlorination with Chlorine Gas

General Procedure: The reaction is typically carried out by passing chlorine gas through a solution of dibenzyl phosphite in an inert solvent, such as carbon tetrachloride, at a temperature below 0°C. The progress of the reaction would likely be monitored by techniques such as TLC or NMR. The hydrogen chloride generated during the reaction would need to be vented safely. Due to the instability of the this compound, it is often prepared and used in situ.

Reaction Mechanisms and Workflow

Proposed Reaction Mechanisms

The chlorination of dibenzyl phosphite to this compound is believed to proceed through the reaction of the tautomeric form of the phosphite, the P(III) species. The exact mechanism can vary depending on the chlorinating agent.

Caption: Proposed reaction mechanisms for the chlorination of dibenzyl phosphite.

Experimental Workflow

The overall experimental workflow for the preparation of this compound is summarized below, highlighting the different synthetic routes.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The preparation of this compound from dibenzyl phosphite is a fundamental transformation in organophosphorus chemistry. This guide has detailed three primary methods employing sulfuryl chloride, N-chlorosuccinimide, and chlorine gas as chlorinating agents. The selection of the most appropriate method depends on the specific requirements of the synthesis, such as scale, sensitivity of the substrate to acidic conditions, and desired purity of the final product. The N-chlorosuccinimide method offers the mildest conditions and avoids the formation of significant acidic byproducts, making it highly suitable for syntheses involving delicate molecules. The sulfuryl chloride method provides a good balance of reactivity and ease of handling, with high yields. While the chlorine gas method is also effective, it requires more stringent temperature control. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the efficient and successful synthesis of phosphorylated target molecules.

References

Methodological & Application

Application Notes and Protocols for the Phosphorylation of Primary Alcohols with Di-tert-butylchlorophosphine (DBPCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental transformation in biological processes and a crucial step in the synthesis of various pharmaceuticals and biologically active compounds. The hydroxyl group of primary alcohols is a common target for phosphorylation. Di-tert-butylchlorophosphine (DBPCl) is a reagent used for this purpose, offering the advantage of introducing a sterically hindered di-tert-butyl phosphate group. This protecting group can be advantageous in multi-step syntheses.

These application notes provide a detailed protocol for the phosphorylation of primary alcohols using DBPCl, based on established methodologies for dialkyl chlorophosphates. The protocol includes reaction conditions, purification procedures, and methods for characterization of the resulting di-tert-butyl phosphate esters.

Data Presentation

Table 1: Stoichiometry and Reaction Conditions for a Typical Phosphorylation Reaction

| Reagent/Component | Molar Equivalent | Concentration/Amount | Role |

| Primary Alcohol | 1.0 | 1 mmol | Substrate |

| Di-tert-butylchlorophosphine (DBPCl) | 1.5 | 1.5 mmol | Phosphorylating Agent |

| Triethylamine (TEA) | 2.5 | 2.5 mmol | Base/Proton Scavenger |

| Indium(III) Chloride (InCl₃) | 0.05 | 5 mol% | Catalyst |

| Anhydrous Tetrahydrofuran (THF) | - | 2 mL | Solvent |

| Reaction Temperature | - | Room Temperature | - |

| Reaction Time | - | Monitored by TLC | - |

Experimental Protocols

Protocol 1: Indium(III) Chloride Catalyzed Phosphorylation of a Primary Alcohol

This protocol is adapted from a general and efficient method for the phosphorylation of alcohols catalyzed by indium(III) chloride.[1]

Materials:

-

Primary alcohol

-

Di-tert-butylchlorophosphine (DBPCl)

-

Triethylamine (TEA), freshly distilled

-

Anhydrous Indium(III) Chloride (InCl₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 mmol, 1.0 eq).

-

Addition of Reagents: To the flask, add anhydrous THF (2 mL), triethylamine (2.5 mmol, 2.5 eq), and anhydrous indium(III) chloride (0.05 mmol, 5 mol%).

-

Initiation of Reaction: Stir the mixture at room temperature and add di-tert-butylchlorophosphine (1.5 mmol, 1.5 eq) dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Once the reaction is complete, quench the reaction mixture by adding a few drops of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic extracts with brine (20 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The silica gel can be pre-treated with triethylamine to avoid decomposition of the product.[1]

Characterization:

The purified di-tert-butyl phosphate ester can be characterized by standard analytical techniques:

-

¹H NMR: To confirm the presence of the di-tert-butyl and alkyl groups.

-

³¹P NMR: To confirm the formation of the phosphate ester. The chemical shift will be characteristic of a phosphate triester.

-

¹³C NMR: To further confirm the structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Mandatory Visualization

Signaling Pathway of the Phosphorylation Reaction

Caption: Experimental workflow for the phosphorylation of primary alcohols using DBPCl.

Alternative Protocol Considerations

An alternative catalytic system for the phosphorylation of alcohols with phosphoryl chlorides involves the use of pyridine-N-oxide. This method also proceeds under mild reaction conditions with low catalyst loading and can be considered for substrates that may be sensitive to the indium(III) chloride catalyst.

Safety Precautions

-

Di-tert-butylchlorophosphine is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Triethylamine is a flammable and corrosive liquid.

-

Indium(III) chloride is a corrosive solid.

-

All reactions should be carried out under an inert atmosphere to prevent the hydrolysis of DBPCl.

-

Anhydrous solvents are crucial for the success of the reaction.

References

Application Notes and Protocols: Amine Phosphorylation using Dibenzyl Chlorophosphonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the phosphorylation of amines using dibenzyl chlorophosphonate. This method is a cornerstone in the synthesis of phosphoramidates, which are crucial intermediates in drug development, and for the preparation of biologically active molecules.

Introduction

The phosphorylation of amines to form phosphoramidates is a fundamental transformation in medicinal chemistry and chemical biology. This compound is a highly effective phosphorylating agent for this purpose. The reaction, a modification of the Atherton-Todd reaction, allows for the formation of a stable phosphorus-nitrogen bond. The resulting dibenzyl phosphoramidates can be readily deprotected by hydrogenolysis to yield the corresponding phosphoramidic acids or can be used as intermediates in the synthesis of more complex molecules, such as prodrugs and enzyme inhibitors.

Data Presentation

The following table summarizes the typical yields obtained for the phosphorylation of various amine substrates using the Atherton-Todd reaction, which is mechanistically related to the direct use of this compound. These yields are indicative of the efficiency of forming the P-N bond with different amine classes.

| Amine Type | Substrate Example | Solvent | Yield Range (%) | Reference |

| Primary Aliphatic | Benzylamine | CCl₄ | 62-92 | [1] |

| Primary Aliphatic | Cyclohexylamine | CCl₄ | 62-92 | [1] |

| Secondary Aliphatic | Morpholine | CCl₄ | 62-92 | [1] |

| Aromatic | Aniline (with N,N-dimethylcyclohexanamine as base) | CCl₄ | 62-92 | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the phosphorylation of representative primary aliphatic, secondary aliphatic, and aromatic amines using this compound.

Protocol 1: Phosphorylation of a Primary Aliphatic Amine (Benzylamine)

Objective: To synthesize Dibenzyl Benzylphosphoramidate.

Materials:

-

Dibenzyl phosphite

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Benzylamine

-

Pyridine, anhydrous

-

Chloroform, anhydrous

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Part A: In situ preparation of this compound [2]

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve dibenzyl phosphite (1 equivalent) in anhydrous carbon tetrachloride.

-

Cool the solution to 17-19°C in an ice-water bath.

-

Slowly add a solution of sulfuryl chloride (1 equivalent) in anhydrous carbon tetrachloride dropwise to the stirred solution, maintaining the temperature between 17-19°C.

-

After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours. The resulting solution of this compound is used directly in the next step.

Part B: Reaction with Benzylamine

-

In a separate flame-dried, round-bottom flask, dissolve benzylamine (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous chloroform.

-

Cool the amine solution to 0°C in an ice bath.

-

Slowly add the freshly prepared solution of this compound from Part A to the stirred amine solution. Maintain the temperature below 10°C during the addition.

-